molecular formula C12H16O B075765 4-Cyclohexylphenol CAS No. 1131-60-8

4-Cyclohexylphenol

Cat. No.: B075765
CAS No.: 1131-60-8
M. Wt: 176.25 g/mol
InChI Key: OAHMVZYHIJQTQC-UHFFFAOYSA-N
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Description

4-Cyclohexylphenol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5245. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioremediation and Environmental Applications :

    • A study demonstrated the use of a consortium of microorganisms (Arthrospira maxima and Chlorella vulgaris) to remove 4-Nonylphenol (a compound similar to 4-Cyclohexylphenol) from water. This consortium showed high resistance and effectiveness in reducing 4-Nonylphenol, suggesting its potential in bioremediation applications (López-Pacheco et al., 2019).
  • Synthesis and Chemical Process Development :

    • Research on the synthesis of o-cyclohexylphenol in supercritical carbon dioxide as an environmentally friendly reaction medium was explored. This study highlights the potential of using cyclohexene and cyclohexanol as alkylating agents for phenol, offering insights into continuous and eco-friendly chemical processes (Amandi et al., 2007).
    • Another study presented a student-achievable synthesis of bisphenol Z (4,4′-(cyclohexane-1,1-diyl)diphenol), from phenol and cyclohexanone, exemplifying electrophilic aromatic substitution. This synthesis is relevant for discussions on polymer plastic or epoxy resin synthesis and environmental toxicology (Gregor, 2012).
  • Pharmaceutical and Medicinal Chemistry :

    • The synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, was reported. This study explored the processes involved in synthesizing this compound, which is crucial for drug development (Li Jia-jun, 2012).
  • Environmental Toxicology and Public Health :

    • Research on endocrine disruptors highlighted that 4-Nonylphenol, a compound related to this compound, can induce the death of neural stem cells. This study provides important insights into the adverse effects of such compounds on human health and wildlife (Kudo et al., 2004).

Safety and Hazards

4-Cyclohexylphenol is harmful by inhalation, in contact with skin, and if swallowed . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The global 4-Cyclohexylphenol market size was valued at USD million in 2022 and is forecast to a readjusted size of USD million by 2029 with a CAGR of % during the review period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .

Relevant Papers

One relevant paper discusses a one-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite . Another paper identifies 4-cyclopentylphenol as a new substrate of VAO and EUGO and this compound as a new substrate of VAO .

Mechanism of Action

Target of Action

4-Cyclohexylphenol is a biochemical compound used for proteomics research

Biochemical Pathways

It’s known to be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Result of Action

As a biochemical compound used in proteomics research

Properties

IUPAC Name

4-cyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHMVZYHIJQTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862559
Record name Phenol, 4-cyclohexyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-60-8, 72495-97-7
Record name 4-Cyclohexylphenol
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Record name 4-Cyclohexylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2(or 4)-cyclohexyl-
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Record name 4-CYCLOHEXYLPHENOL
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Record name Phenol, 4-cyclohexyl-
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Record name Phenol, 2(or 4)-cyclohexyl-
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Record name Phenol, 4-cyclohexyl-
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Record name 4-cyclohexylphenol
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Record name 4-CYCLOHEXYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-Cyclohexylphenol?

A1: this compound is mainly used as an intermediate in the production of other chemicals. For example, it serves as a building block for synthesizing various substituted cyclohexylphenols, some of which exhibit fungicidal activity against apple and marrow powdery mildews. []

Q2: How is this compound typically synthesized?

A2: One common method for synthesizing this compound involves the hydroalkylation of phenol with cyclohexanol or cyclohexene in the presence of zeolite catalysts. [] Another approach utilizes a palladium catalyst and a fused salt (NaCl-AlCl3) under hydrogen pressure to facilitate the hydroalkylation of phenol, leading to the selective formation of this compound. []

Q3: Can this compound be detected in food contact materials, and if so, does it pose any potential estrogenic activity?

A3: Research indicates that this compound can be present in food contact plastics and rubbers. While it exhibits estrogenic activity in yeast two-hybrid assays, further investigation is needed to assess its potential impact on human health. []

Q4: How does the structure of this compound relate to its fungicidal activity?

A4: Studies on substituted cyclohexylphenols suggest that the presence and position of specific substituents significantly influence fungicidal activity. For instance, a nitro group at the 4-position, combined with a halogen or another nitro group at the 2-position, is associated with potent antifungal properties. []

Q5: Are there any analytical methods available to quantify this compound?

A5: Yes, this compound can be quantified using High-Performance Liquid Chromatography (HPLC), particularly through reversed-phase methods. This technique is valuable for determining the presence and concentration of this compound, especially in complex mixtures like polycarbonate hydrolysates. []

Q6: Can this compound be found in coal-derived liquids, and if so, what is its fate during catalytic hydroprocessing?

A6: Yes, this compound has been identified as a component of coal-derived liquids, particularly in the acidic fractions. During catalytic hydroprocessing with a sulfided Ni-Mo/γ-Al2O3 catalyst, it undergoes rapid hydrodeoxygenation, primarily converting to cyclohexylbenzene. []

Q7: Is there a method for determining the concentration of dinitrocyclohexylphenol isomers?

A7: Yes, polarographic methods can differentiate and quantify isomers of dinitrocyclohexylphenol, like 2,4-dinitro-6-cyclohexylphenol. This technique leverages differences in reduction potentials at varying pH levels to enable their separate determination. []

Q8: Are there any alternative compounds to this compound with similar applications?

A8: While the provided research doesn't directly compare this compound to alternatives, it highlights the influence of structural modifications on properties like fungicidal activity. This suggests that other substituted phenols or related compounds might offer comparable or even superior performance depending on the specific application. []

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